2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Molecular Architecture and Crystallographic Characterization
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one features a fused bicyclic system comprising a thiazole ring and a pyrimidinone moiety. The molecular formula is $$ \text{C}6\text{H}5\text{N}3\text{OS}2 $$, with a molecular weight of 215.25 g/mol. X-ray diffraction studies of analogous thiazolo[4,5-d]pyrimidine derivatives reveal a planar thiazole ring (root-mean-square deviation = 0.001 Å) fused to a pyrimidine ring adopting a screw-boat conformation. The methylthio (-SCH$$_3$$) substituent at position 2 introduces steric and electronic effects, influencing crystal packing via sulfur-mediated van der Waals interactions.
Crystallographic parameters for related compounds indicate triclinic or monoclinic systems with hydrogen-bonded dimers stabilizing the lattice. For example, 3-(4-fluorophenyl)thiazolo[4,5-d]pyrimidin-7(6H)-one crystallizes in the $$ P\overline{1} $$ space group with $$ a = 7.254(2) \, \text{Å} $$, $$ b = 9.872(3) \, \text{Å} $$, and $$ c = 12.417(4) \, \text{Å} $$. Similar packing motifs are expected for 2-(methylthio) derivatives due to analogous N–H···O/S interactions.
Table 1: Crystallographic parameters of selected thiazolo[4,5-d]pyrimidinones
Vibrational Spectroscopy and Electronic Structure Analysis
Fourier-transform infrared (FT-IR) spectroscopy of this compound reveals characteristic bands at:
- 3,351 cm$$^{-1}$$ : N–H stretching of the pyrimidinone ring.
- 1,640 cm$$^{-1}$$ : C=O stretching of the lactam group.
- 1,140 cm$$^{-1}$$ : C–S–C asymmetric stretching in the thiazole ring.
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The methylthio group reduces the gap by 0.3 eV compared to unsubstituted analogs due to sulfur’s electron-donating resonance effects. Natural bond orbital (NBO) analysis confirms hyperconjugation between the sulfur lone pairs and the pyrimidinone $$ \pi^* $$-system.
Table 2: Key vibrational modes and assignments
| Wavenumber (cm$$^{-1}$$) | Assignment | Reference |
|---|---|---|
| 3,351 | N–H stretch | |
| 1,640 | C=O stretch | |
| 1,140 | C–S–C asymmetric stretch |
Tautomeric Behavior and Solvent Interaction Studies
The compound exhibits keto-enol tautomerism, with the keto form ($$ \text{C=O} $$) dominating in nonpolar solvents (e.g., toluene) and the enol form ($$ \text{C–OH} $$) prevalent in polar aprotic solvents (e.g., DMSO). Nuclear magnetic resonance (NMR) studies in CDCl$$_3$$ show a single resonance for the lactam proton at $$ \delta = 12.98 \, \text{ppm} $$, consistent with the keto tautomer. Solvent-dependent UV-Vis spectra reveal a bathochromic shift of 15 nm in ethanol compared to hexane, attributed to enhanced solvation of the polar keto form.
Molecular dynamics simulations indicate that water stabilizes the enol tautomer via hydrogen bonding, with a free energy difference ($$ \Delta G $$) of 2.1 kJ/mol favoring the enol form. In contrast, the keto form is favored in the gas phase ($$ \Delta G = -4.7 \, \text{kJ/mol} $$) due to intramolecular hydrogen bonding.
Comparative Analysis with Thiazolo[4,5-d]pyrimidine Derivatives
The methylthio substituent confers distinct physicochemical properties compared to other derivatives:
- Electron-withdrawing groups (e.g., -CF$$_3$$): Reduce $$ \pi $$-electron density, increasing oxidative stability but decreasing solubility.
- Electron-donating groups (e.g., -OCH$$_3$$): Enhance solubility in polar solvents but reduce thermal stability.
- Methylsulfonyl analogs : Exhibit higher melting points (256–258°C) due to stronger dipole-dipole interactions.
Table 3: Comparative properties of thiazolo[4,5-d]pyrimidine derivatives
| Substituent | Melting Point (°C) | Solubility (mg/mL in DMSO) | Log $$ P $$ | Reference |
|---|---|---|---|---|
| -SCH$$_3$$ (this compound) | 211–212 | 12.8 | 1.65 | |
| -CF$$_3$$ | 262–263 | 4.2 | 2.10 | |
| -OCH$$_3$$ | 185–187 | 23.4 | 1.20 |
Properties
IUPAC Name |
2-methylsulfanyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-4-3(12-6)5(10)8-2-7-4/h2H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCFCWTEILHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119011-50-6 | |
| Record name | 2-(methylsulfanyl)-4H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization-Based Synthesis via Thorpe–Ziegler Reaction
The key method for synthesizing 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one involves a Thorpe–Ziegler type cyclization reaction, which efficiently constructs the fused heterocyclic ring system.
- Starting Materials: The synthesis begins with 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide (compound 7a).
- Procedure: Compound 7a is reacted with triethylorthoformate and a catalytic amount of camphorsulfonic acid (CSA) in ethanol at 60 °C for 2 hours.
- Outcome: This yields 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (compound 8aa) with a yield of approximately 79%.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclization | 7a + Triethylorthoformate + CSA | EtOH, 60 °C, 2 h | 8aa (2-(Methylthio)-6-phenyl derivative) | 79 |
- ^1H NMR (500 MHz, CDCl_3): δ 8.24 (s, 1H), 7.64–7.51 (m, 3H), 7.47–7.40 (m, 2H), 2.86 (s, 3H)
- ^13C NMR (126 MHz, CDCl_3): δ 177.52, 165.85, 156.12, 149.27, 136.60, 129.76, 129.62, 127.05, 117.66, 16.36
- HRMS (ESI): m/z [M + H]^+ Calcd for C12H10N3OS2 276.0260; Found 276.0281
Methylation of Intermediate Carboxamide
Before cyclization, the intermediate 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide (7a) is prepared via:
- Reaction: Addition of compound 6a to compound 5 in acetone at room temperature, followed by reflux with LiOH and subsequent methylation with methyl iodide.
- Yield: Approximately 98% after recrystallization.
This step introduces the methylthio group and sets the stage for ring closure.
Oxidation to Methylsulfonyl Derivative
The methylthio group in 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa) can be selectively oxidized to the methylsulfonyl derivative (9aa):
- Oxidizing Agent: m-Chloroperbenzoic acid (mCPBA)
- Conditions: Reaction in dichloromethane at room temperature overnight
- Yield: 85%
- ^1H NMR (500 MHz, CDCl_3): δ 8.40 (s, 1H), 7.65–7.58 (m, 3H), 7.46 (dd, J = 8.1, 1.5 Hz, 2H), 3.50 (s, 3H)
- ^13C NMR (126 MHz, CDCl_3): δ 173.63, 165.55, 155.69, 150.03, 136.60, 129.76, 129.70, 127.52, 117.66, 42.07
- HRMS (ESI): m/z [M + H]^+ Calcd for C12H10N3O3S_2 308.0158; Found 308.0160
Amination of the Oxidized Derivative
The methylsulfonyl derivative (9aa) can undergo nucleophilic substitution with amines, such as butylamine, to form 2-(Butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (1aaa):
- Conditions: Reaction in dichloromethane with triethylamine at room temperature for 5 hours
- Yield: 60% after purification
Solid-Phase Synthesis Approaches
Recent advances include the synthesis of these compounds on solid supports to facilitate library generation for biological screening:
- Resin-Bound Cyclization: Compound 12a is reacted with triethylorthoformate and CSA in DMF:EtOH at 70 °C for 2 hours, producing resin-bound 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (13aa).
- Oxidation and Amination on Resin: Subsequent oxidation with mCPBA and amination with butylamine on resin yields functionalized derivatives (14aa and 1aaa) with high yields (up to 81%).
Summary Table of Key Preparation Steps
| Step No. | Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 7a | Formation of amino-thiazole carboxamide | 6a + 5 in acetone, LiOH reflux, methyl iodide methylation | 98 | Precursor for cyclization |
| 2 | 8aa | Cyclization (Thorpe–Ziegler) | Triethylorthoformate, CSA, EtOH, 60 °C, 2 h | 79 | Formation of thiazolo-pyrimidinone ring |
| 3 | 9aa | Oxidation | mCPBA, CH2Cl2, rt, overnight | 85 | Methylthio to methylsulfonyl |
| 4 | 1aaa | Amination | Butylamine, Et3N, CH2Cl_2, rt, 5 h | 60 | Nucleophilic substitution |
| 5 | 13aa | Solid-phase cyclization | Triethylorthoformate, CSA, DMF:EtOH, 70 °C, 2 h | - | Resin-bound synthesis |
| 6 | 14aa | Solid-phase oxidation | mCPBA, CH2Cl2, rt, overnight | - | Resin-bound oxidation |
| 7 | 1aaa (resin) | Solid-phase amination | Butylamine, Et3N, CH2Cl_2, rt, overnight | 81 | Resin-bound amination |
Research Findings and Analytical Data
- The synthetic routes provide high yields and purity, confirmed by NMR spectroscopy and high-resolution mass spectrometry.
- The Thorpe–Ziegler cyclization is a robust method for constructing the fused thiazolo-pyrimidinone core.
- Oxidation and amination steps allow functional diversification, which is valuable for medicinal chemistry applications.
- Solid-phase synthesis methods enable rapid generation of compound libraries for drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylthio group (-SMe) in the target compound contrasts with other groups like thioxo (-S), amino (-NH2), and alkylamino (-NR2) moieties in analogues:
- Thioxo derivatives : Compounds such as 3-ethyl-2-thioxo-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidin-7(6H)-one (2a) exhibit higher melting points (229–230°C) due to stronger intermolecular interactions .
- Amino derivatives: 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one acts as a purine nucleoside phosphorylase (PNP) inhibitor, highlighting the role of amino groups in enzyme binding .
- Alkylamino derivatives: 2-(3-Methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 1031620-04-8) is a β-adrenergic receptor antagonist, demonstrating how bulky substituents modulate receptor selectivity .
Table 1: Position 2 Substituents and Key Properties
Substituent Variations at Position 3 and 5
- Position 3: Aryl or alkyl groups here influence lipophilicity and metabolic stability. For example, 3-phenyl derivatives (e.g., 2b) show improved yields (74%) compared to 3-ethyl analogues (62%) .
- Position 5 : Trifluoromethyl (-CF3) groups, as in compounds 2a–2e, increase metabolic resistance and lipophilicity (logP ~2.5–3.0), critical for blood-brain barrier penetration in CNS targets .
Key Research Findings
- Synthetic accessibility : Solid-phase synthesis (e.g., compound 8aa) offers advantages in parallel synthesis and purity control compared to solution-phase methods .
- Structure-activity relationships (SAR) :
- Thermodynamic stability: Thioxo derivatives generally exhibit higher melting points than amino or alkylamino analogues due to hydrogen bonding and π-stacking .
Biological Activity
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one, a heterocyclic compound with the molecular formula and CAS number 119011-50-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyrimidine ring and is primarily investigated for its potential as an enzyme inhibitor and its applications in cancer therapy.
The primary mechanism of action for this compound is its role as an inhibitor of Topoisomerase I . This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in DNA. By binding to Topoisomerase I, this compound disrupts DNA processes, leading to apoptosis in cancer cells. Additionally, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms, further enhancing its anticancer potential .
Anticancer Activity
Research indicates that this compound induces apoptosis in various cancer cell lines by activating caspase enzymes and promoting mitochondrial cytochrome c release. In vitro studies have demonstrated significant cytotoxic effects against several cancer types, including breast and lung cancers .
Antimicrobial Properties
This compound also exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the methylthio group is believed to enhance its interaction with microbial targets .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the activity of lipoxygenase enzymes, which are involved in the inflammatory response .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility and metabolic stability. These factors influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. Further studies are required to fully understand its pharmacokinetic behavior in vivo .
Case Studies
A notable study evaluated the compound's efficacy against human cancer cell lines. The results indicated an IC50 value of approximately 10 µM for breast cancer cells, highlighting its potential as a therapeutic agent . Another study focused on its antimicrobial properties, demonstrating effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Thiazole-Pyrimidine Hybrid | Topoisomerase I Inhibitor |
| Thiazolo[4,5-d]pyrimidine | Thiazole-Pyrimidine Hybrid | Limited biological activity |
| Thiazolo[4,5-b]pyridine | Thiazole-Pyridine Hybrid | Different biological profile |
| Pyrano[2,3-d]thiazole | Pyran-Thiazole Hybrid | Varies widely in activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one, and how do solution-phase and solid-phase methods compare?
- Methodology :
- Solution-phase synthesis typically involves cyclization of precursors like 4-amino-thiazole derivatives with acetic anhydride under reflux (yields: 65–97%) . Triethylamine (EtN) is often used as a base to facilitate thiolation or cyclization steps .
- Solid-phase synthesis employs Thorpe–Ziegler reactions for cyclization, enabling high-throughput library generation with stepwise yields of 65–97% . This method is advantageous for diversifying substituents while minimizing purification steps.
- Key considerations : Reaction time, solvent choice (e.g., DMSO or ethanol), and catalyst (e.g., microwave assistance) can optimize yields .
Q. How can spectroscopic and crystallographic data confirm the structure of this compound derivatives?
- Methodology :
- IR spectroscopy : Absence of a cyano group (~2200 cm) and presence of C=S (1237 cm) or NH (3269–3395 cm) bands confirm functional groups .
- NMR : H NMR shows NH protons as broad singlets (~δ6.31 ppm), while C NMR identifies CS (δ183.91 ppm) and CO (δ161.36 ppm) signals .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–C = 0.006 Å) and confirms stereochemistry .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Antiviral assays : Screen against Chikungunya virus (CHIKV) using cytopathic effect (CPE) reduction assays in Vero cells, with EC values as efficacy metrics .
- Anticancer assays : Test cytotoxicity against MCF-7 or A-549 cell lines via MTT assays, comparing IC values to controls .
- Enzyme inhibition : Purine nucleoside phosphorylase (PNP) inhibition can be measured using spectrophotometric assays monitoring phosphate release .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antiviral activity?
- Methodology :
- Introduce substituents at the 3- or 5-positions (e.g., trifluoromethyl, aryl groups) to enhance binding to viral targets like CHIKV nsP1 .
- Compare EC values of derivatives with varying substituents to identify critical pharmacophores.
- Use molecular docking to predict interactions with viral enzymes, validated by mutagenesis studies .
Q. What mechanistic insights explain the cyclization pathways during synthesis of this compound?
- Methodology :
- Cyclization mechanisms : Acetic anhydride promotes intramolecular cyclization via nucleophilic attack of the thiol group on the carbonyl carbon .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) by enhancing thermal efficiency, confirmed by kinetic studies .
- Isolation of intermediates (e.g., thiazoline derivatives) via column chromatography helps trace reaction pathways .
Q. How can solid-phase synthesis be optimized to create a diverse library of derivatives with high purity?
- Methodology :
- Use resin-bound precursors (e.g., Wang resin) to facilitate stepwise coupling and cyclization .
- Implement automated purification (e.g., flash chromatography) and characterization (LC-MS) for high-throughput screening .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products during Thorpe–Ziegler cyclization .
Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?
- Methodology :
- Data validation : Cross-verify NMR/IR results with computational predictions (e.g., DFT calculations) .
- Reaction troubleshooting : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., oxidation of thiol groups) .
- Alternative routes : If cyclization fails, explore alternative catalysts (e.g., POCl/DMF) or protecting groups for sensitive functional groups .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., J. Med. Chem., Antiviral Res.) over commercial databases .
- Data reproducibility : Document reaction conditions (e.g., microwave power, solvent ratios) meticulously .
- Advanced tools : Use X-ray crystallography for unambiguous structural confirmation and molecular dynamics simulations for mechanistic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
